4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
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Description
4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H27N5O3S and its molecular weight is 393.51. The purity is usually 95%.
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Biological Activity
The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a complex heterocyclic molecule that combines features of pyrazole and pyrimidine. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H23F3N6O2S and a molecular weight of approximately 408.5 g/mol. The structural components include:
- Pyrazole moiety : Known for its role in various biological activities.
- Piperidine ring : Often associated with neuroactive properties.
- Pyrimidine structure : Contributes to the compound's potential as an antimetabolite.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds similar to the one have been tested against various cancer cell lines, showing significant cytotoxic effects. A study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances their therapeutic efficacy .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrazole Derivative A | MCF-7 | 15 | Induces apoptosis |
Pyrazole Derivative B | MDA-MB-231 | 10 | Synergistic with doxorubicin |
Antimicrobial Activity
The antimicrobial properties of pyrazoles have also been extensively studied. For example, compounds containing the pyrazole ring have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of sulfonyl groups enhances their activity by improving solubility and bioavailability .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Studies on related compounds indicate strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 5.2 |
Urease | Non-competitive | 3.8 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components:
- Pyrazole Ring : The isopropyl group at position 1 enhances lipophilicity, improving cellular uptake.
- Sulfonyl Group : Increases binding affinity to target proteins, enhancing biological activity.
- Piperidine Linker : Provides flexibility and contributes to the overall pharmacokinetic profile.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a related pyrazole derivative demonstrated a reduction in tumor size in patients resistant to conventional therapies.
- Antimicrobial Trials : A series of trials showed that derivatives with the sulfonyl group exhibited higher efficacy against multidrug-resistant bacterial strains.
Properties
IUPAC Name |
4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-12(2)23-14(4)18(13(3)21-23)27(24,25)22-10-6-7-16(11-22)26-17-8-9-19-15(5)20-17/h8-9,12,16H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQSHPZCLOHFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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